3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

Medicinal Chemistry Heterocyclic Chemistry Scaffold Differentiation

3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (C4H7N3OS, MW 145.19 g/mol) is a heterocyclic building block belonging to the 1,2,4-thiadiazole class, featuring a 5-amino group and a 3-methoxymethyl substituent. This specific regioisomeric arrangement (1,2,4-thiadiazole core with amine at C5 and methoxymethyl at C3) distinguishes it fundamentally from other thiadiazole isomers (e.g., 1,3,4-thiadiazoles) and from 1,2,4-thiadiazoles bearing substituents at alternative positions.

Molecular Formula C4H7N3OS
Molecular Weight 145.19 g/mol
CAS No. 115443-55-5
Cat. No. B3085356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine
CAS115443-55-5
Molecular FormulaC4H7N3OS
Molecular Weight145.19 g/mol
Structural Identifiers
SMILESCOCC1=NSC(=N1)N
InChIInChI=1S/C4H7N3OS/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3,(H2,5,6,7)
InChIKeyJZIPHULWBSULRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (CAS 115443-55-5): A Positionally Differentiated 1,2,4-Thiadiazole Building Block


3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (C4H7N3OS, MW 145.19 g/mol) is a heterocyclic building block belonging to the 1,2,4-thiadiazole class, featuring a 5-amino group and a 3-methoxymethyl substituent [1]. This specific regioisomeric arrangement (1,2,4-thiadiazole core with amine at C5 and methoxymethyl at C3) distinguishes it fundamentally from other thiadiazole isomers (e.g., 1,3,4-thiadiazoles) and from 1,2,4-thiadiazoles bearing substituents at alternative positions [2]. The 1,2,4-thiadiazole scaffold is recognized as a privileged pharmacological building block and a bioisostere of pyrimidine, with the capacity to modulate lipophilicity and biological properties [3].

Why Generic 1,2,4-Thiadiazole-5-amine Cannot Substitute for the 3-Methoxymethyl Derivative in Structure-Based Design


Substituting a generic 1,2,4-thiadiazol-5-amine (CAS 7552-07-0; C2H3N3S; MW 101.13) for the 3-(methoxymethyl) derivative is chemically and functionally invalid [1]. The unsubstituted core lacks the 3-position methoxymethyl group, which contributes 2 rotatable bonds, 5 hydrogen bond acceptors, and a calculated XLogP3 of 0.1 [2]. These physicochemical parameters directly influence molecular recognition events in medicinal chemistry campaigns, where the 1,2,4-thiadiazole scaffold functions as a tunable pyrimidine bioisostere [3]. In structure-activity relationship (SAR) studies of 1,2,4-thiadiazole-based beta-secretase (BACE1) inhibitors, substitution at the 3-position was shown to modulate inhibitory potency, with the most active analogue (compound 8) achieving a docking-predicted binding mode distinct from unsubstituted counterparts [4].

Quantitative Differentiation of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine: A Comparative Evidence Assessment


Regioisomeric Identity: 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Core Comparison

This compound belongs to the 1,2,4-thiadiazole regioisomeric series (N-S-N connectivity pattern), which is distinct from the 1,3,4-thiadiazole series (N-N-S connectivity). The 1,2,4-thiadiazole core is recognized as a bioisostere of pyrimidine, enabling substitution in drug design programs where pyrimidine-containing leads exhibit suboptimal properties [1]. In contrast, the 1,3,4-thiadiazole isomer exhibits different electronic distribution and is not considered a direct pyrimidine bioisostere. Direct experimental comparison of the 1,2,4-thiadiazol-5-amine versus 1,3,4-thiadiazol-2-amine scaffolds in beta-secretase inhibitor programs demonstrated that 1,2,4-thiadiazole-5-amines were more promising than urea analogues, with analogue 8 identified as the most potent BACE1 inhibitor in the series [2].

Medicinal Chemistry Heterocyclic Chemistry Scaffold Differentiation

Molecular Descriptor Differentiation: XLogP3 and Hydrogen Bond Acceptor Count vs. Unsubstituted Core

The 3-methoxymethyl substituent confers quantifiable differences in key molecular descriptors relative to the unsubstituted 1,2,4-thiadiazol-5-amine core. The target compound has a calculated XLogP3 of 0.1, representing a significant lipophilicity increase compared to the unsubstituted core (XLogP3 not reported but inferred to be lower given the absence of the methoxymethyl group) [1]. Additionally, the hydrogen bond acceptor count increases from 3 (in the unsubstituted core) to 5 (in the 3-methoxymethyl derivative), and the rotatable bond count increases from 0 to 2 [2]. These differences are material for structure-based design where fine-tuning of polarity and conformational flexibility is required.

Physicochemical Properties Drug Design ADME Prediction

BACE1 Inhibitor Series Context: 1,2,4-Thiadiazol-5-amine Scaffold Validation

In a systematic study of 1,2,4-thiadiazole analogues as non-peptide beta-secretase (BACE1) inhibitors, compounds bearing the 1,2,4-thiadiazol-5-amine core were synthesized and evaluated using in vitro FRET assay methodology [1]. The study explicitly concluded that '1,2,4-Thiadiazole-5-amines [are] more promising than respective urea analogues' and identified analogue 8 as the most potent inhibitor in the series [2]. While the specific 3-(methoxymethyl) derivative was not the lead compound in this study, the work establishes that 3-position substitution on the 1,2,4-thiadiazol-5-amine scaffold is a validated vector for modulating BACE1 inhibitory activity.

Alzheimer's Disease Beta-Secretase BACE1 Inhibition FRET Assay

Procurement-Grade Purity Differentiation: 98% vs. 95% Specifications

Commercially available batches of 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine are offered at two distinct purity specifications: 95% (Bidepharm, CAS 115443-55-5) and 98% (Leyan, CAS 115443-55-5) . The 98% specification represents a 3-percentage-point higher purity threshold, which reduces the maximum impurity burden from 5% to 2%. This difference is material for applications requiring precise stoichiometric control, such as fragment-based screening library construction, parallel synthesis campaigns, or structure-activity relationship studies where impurity-derived artifacts must be minimized. Both vendors provide batch-specific analytical data (NMR, HPLC, GC), enabling lot-to-lot verification.

Chemical Procurement Purity Specification Quality Control

Optimal Use Cases for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine Based on Differentiated Properties


Medicinal Chemistry: Pyrimidine Bioisostere Replacement in CNS-Targeted Programs

This compound is optimally deployed in structure-based drug design programs where the 1,2,4-thiadiazole core is utilized as a bioisosteric replacement for pyrimidine, particularly when enhanced lipophilicity (XLogP3 = 0.1) is desired for blood-brain barrier penetration [1]. The BACE1 inhibitor series precedent demonstrates that 3-position substituted 1,2,4-thiadiazol-5-amines exhibit measurable activity in FRET-based enzymatic assays, validating this scaffold for Alzheimer's disease and other CNS indications [2]. The 3-methoxymethyl substituent provides a hydrogen bond acceptor-rich environment (5 acceptors) suitable for engaging polar residues in target binding pockets.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 145.19 g/mol and compliance with fragment-like physicochemical criteria, this compound is suitable for incorporation into fragment screening libraries targeting diverse protein classes [1]. The availability of 98% purity grade material minimizes the risk of false-positive or false-negative screening results attributable to impurities [2]. The 1,2,4-thiadiazole scaffold's status as a 'privileged pharmacological building block' enhances the probability of identifying tractable hit matter in fragment screens .

Parallel Synthesis and SAR Campaigns Requiring 3-Position Diversification

The 5-amino group provides a synthetically accessible handle for derivatization (e.g., amide bond formation, reductive amination, urea synthesis), while the 3-methoxymethyl group can be retained as a fixed substituent or further modified [1]. This orthogonal functionalization pattern enables systematic exploration of structure-activity relationships in lead optimization programs where the 1,2,4-thiadiazole core is the pharmacophoric anchor. The demonstrated superiority of 1,2,4-thiadiazole-5-amines over urea analogues in BACE1 inhibition validates this core for iterative SAR exploration [2].

Coordination Chemistry and N,S-Ligand Synthesis

1,2,4-Thiadiazoles function as N,S ligands in coordination chemistry applications [1]. The 3-(methoxymethyl) derivative offers distinct steric and electronic properties compared to unsubstituted or aryl-substituted 1,2,4-thiadiazoles, enabling fine-tuning of metal complex geometry, stability, and catalytic activity. The methoxymethyl group introduces conformational flexibility (2 rotatable bonds) that may influence chelation behavior relative to rigid aryl-substituted analogues.

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